(e)-2-Methyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
CAS No.: 1220278-78-3
Cat. No.: VC8220388
Molecular Formula: C14H20BNO2
Molecular Weight: 245.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220278-78-3 |
|---|---|
| Molecular Formula | C14H20BNO2 |
| Molecular Weight | 245.13 g/mol |
| IUPAC Name | 2-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
| Standard InChI | InChI=1S/C14H20BNO2/c1-11-6-7-12(10-16-11)8-9-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b9-8+ |
| Standard InChI Key | ZTWWIDSZRPTZDJ-CMDGGOBGSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=C(C=C2)C |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(C=C2)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(C=C2)C |
Introduction
(E)-2-Methyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is an organoboron compound widely used in organic synthesis and material science. This compound is particularly significant in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functional group. Its structure and properties make it valuable for synthesizing complex molecules in pharmaceuticals, agrochemicals, and advanced materials.
Synthesis
The synthesis of (E)-2-Methyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine typically involves the following steps:
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Preparation of the Vinyl Precursor: The vinyl group is introduced via Wittig or Heck reactions.
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Borylation Reaction: A borylation step using bis(pinacolato)diboron under catalytic conditions introduces the boronic ester functionality.
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Purification: The product is purified via recrystallization or chromatography to ensure high purity.
Suzuki-Miyaura Coupling
This compound acts as a boronic ester donor in Suzuki-Miyaura cross-coupling reactions. It reacts with aryl or vinyl halides to form carbon-carbon bonds efficiently.
Pharmaceutical Synthesis
The compound is used to synthesize biologically active molecules due to its ability to introduce functionalized pyridine derivatives into complex structures.
Material Science
Its pyridine ring and boronic ester group make it useful in designing ligands for coordination complexes and functional materials.
Spectroscopic Data
| Technique | Key Features |
|---|---|
| NMR (1H) | Signals corresponding to methyl groups (from tetramethyl dioxaborolane), pyridine protons |
| NMR (13C) | Peaks for aromatic carbons and boronic ester carbons |
| IR Spectroscopy | Boronic ester stretching vibrations (~1350–1400 cm⁻¹), C=C stretching (~1600 cm⁻¹) |
These data confirm the compound's structure and purity.
Safety and Handling
This compound should be handled with care as it may release toxic fumes upon decomposition. It is recommended to store it in a cool, dry place away from moisture and strong oxidizing agents.
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